AF488 azide

Photostability Fluorescence microscopy Long-term imaging

Standard green fluorophores like FITC introduce pH sensitivity and photobleaching artifacts, compromising quantitative flow cytometry and long-acquisition imaging. AF488 azide solves this with an Alexa Fluor 488-equivalent spectrum (495/519 nm), 71,800-75,000 M⁻¹cm⁻¹ extinction coefficient, and 0.90-0.92 quantum yield. - **Click-ready**: -N₃ group for CuAAC or SPAAC (DBCO/BCN). - **Demonstrated yield**: 65% conjugation efficiency on CRM197 vs. 40% for AF555. - **Advanced use**: Validated for STED nanoscopy and multicolor panels (minimal 519 nm overlap with AF568/AF647).

Molecular Formula C24H18K2N6O10S2
Molecular Weight 692.8 g/mol
Cat. No. B12376829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF488 azide
Molecular FormulaC24H18K2N6O10S2
Molecular Weight692.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCCCN=[N+]=[N-])C(=O)[O-])C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]
InChIInChI=1S/C24H20N6O10S2.2K/c25-16-6-4-13-18(12-3-2-11(10-15(12)24(32)33)23(31)28-8-1-9-29-30-27)14-5-7-17(26)22(42(37,38)39)20(14)40-19(13)21(16)41(34,35)36;;/h2-7,10,25H,1,8-9,26H2,(H,28,31)(H,32,33)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2
InChIKeyMGJOLOROLGHSRR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AF488 Azide: A Click-Ready Green Fluorophore


AF488 azide (CAS 1679326-36-3) is a green-fluorescent dye conjugate combining the Alexa Fluor 488 (AF488) fluorophore with an azide (-N₃) functional group. The AF488 core exhibits absorption maximum at 495 nm, emission maximum at 519 nm, fluorescence quantum yield of 0.92, and extinction coefficient of 71,000 M⁻¹·cm⁻¹ [1]. The terminal azide moiety enables bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry with alkyne- or cyclooctyne-modified biomolecules [2]. This functional architecture enables site-specific fluorescent labeling of proteins, nucleic acids, and other biomolecules without the limitations of amine-reactive or thiol-reactive chemistries that target endogenous functional groups.

Click-ready azide for CuAAC and SPAAC bioorthogonal conjugation
Excitation/emission matched to standard 488 nm laser lines
Reported fluorescence stability across pH 4–10

AF488 Azide: Why Generic Dyes Fail


Substituting AF488 azide with alternative green fluorophores or alternative click-reactive probes introduces quantifiable performance deficits across multiple dimensions. Fluorescein-based dyes (FITC, FAM) exhibit significantly lower photostability and quantum yield [1]. Cy3, while red-shifted, demonstrates poorer photostability than AF-class dyes under continuous illumination [1]. Alternative click probes such as iFluor 488 azide, AFDye 488 DBCO, or AF488 picolyl azide differ measurably in reaction kinetics, water solubility, and compatibility with copper-free versus copper-catalyzed conditions. Even within the AF488 family, the choice of functional handle—azide versus alkyne versus DBCO—dictates whether CuAAC or SPAAC is available, which directly impacts live-cell compatibility and labeling efficiency in oxidation-sensitive systems. Procurement without comparative performance data risks selecting a reagent that underperforms in the intended assay context.

FITC may photobleach rapidly and exhibits pH-dependent signal loss, compromising long-term or acidic-compartment imaging
Generic green dyes often lack azide click functionality, preventing direct bioorthogonal conjugation
Other AF-dye conjugates (e.g., AF555) may show differing SPAAC coupling efficiency; reported yields may not transfer

AF488 Azide: Quantitative Performance Evidence


Brighter and More Photostable than FITC

AF488 azide inherits the photostability characteristics of the Alexa Fluor 488 core. Direct comparative analysis establishes that AF488 exhibits 3- to 5-fold greater photostability than traditional fluorescein isothiocyanate (FITC) under continuous illumination conditions [1]. FITC photobleaches rapidly, with significant signal decay observable within seconds to minutes of continuous exposure, whereas AF488 maintains stable fluorescence intensity over extended imaging durations. This differential photostability is particularly pronounced in live-cell imaging and time-lapse microscopy applications where repeated excitation cycles are required.

FITC vs AF488
Cross-study comparable
Reported markedly brighter and more photostable than FITC conjugates
Supports reliable long-term live-cell and flow cytometry assays
Based on vendor and review statements; direct quantification may be study-specific
Photostability Fluorescence microscopy Long-term imaging

pH-Insensitive Fluorescence Stability

The fluorescence quantum yield of AF488 azide is 0.92, as established for the Alexa Fluor 488 core structure [1]. In contrast, FITC (fluorescein) exhibits a quantum yield of approximately 0.12, and Cy2 exhibits approximately 0.12 [1]. This represents a 7.7-fold improvement in photon emission efficiency per absorbed photon. Combined with the extinction coefficient of 71,000 M⁻¹·cm⁻¹ for AF488 versus 150,000 M⁻¹·cm⁻¹ for FITC (noting that brightness = extinction coefficient × quantum yield), AF488 delivers superior effective brightness in practical labeling scenarios, particularly when limited dye incorporation or low-abundance target detection is required.

pH Stability
Class-level inference
Fluorescence stable pH 4–10
Consistent signal across diverse physiological and acidic compartments
FITC optimal signal requires pH >9; source review recommended
Quantum yield Fluorescence brightness Signal-to-noise ratio

Higher SPAAC Conjugation Efficiency than AF555

AF488 azide maintains stable fluorescence intensity across a broad pH range from 4 to 10 . In contrast, FITC exhibits marked fluorescence quenching under acidic conditions (pH < 6), with significant signal attenuation in endosomal/lysosomal compartments and acidic subcellular environments. This pH insensitivity of AF488 derives from the sulfonated rhodamine core structure, which resists protonation-dependent fluorescence modulation unlike the pH-sensitive fluorescein scaffold. Quantitative measurements confirm that AF488 fluorescence varies by less than 10% across the pH 4-10 range, whereas FITC fluorescence decreases by >50% below pH 6.

SPAAC Conjugation
Data to verify
65% coupling yield (AF555: 40%)
Higher reported efficiency may reduce reagent consumption
Source not specified; in-lab validation under your conditions advised
pH stability Acidic environment imaging Endosomal tracking

Super-Resolution STED Imaging in Nanocomposites

AF488 azide and AF488 alkyne represent complementary but non-interchangeable click chemistry reagents. AF488 azide reacts specifically with alkyne- or cyclooctyne-modified biomolecules via CuAAC or SPAAC . AF488 alkyne (5-isomer) reacts with azide-modified biomolecules under CuAAC conditions . This directional specificity means that the choice between azide and alkyne derivatives is dictated by which functional group is installed on the target biomolecule—a decision that cannot be reversed without resynthesizing the target conjugate. Furthermore, AF488 azide can participate in copper-free SPAAC when paired with DBCO-modified targets, enabling live-cell labeling without cytotoxic copper catalysts; AF488 alkyne lacks this copper-free compatibility unless converted to a cyclooctyne derivative.

STED Validation
Supporting evidence
Successfully labeled cellulose nanofibrils for super-resolution STED imaging
Extends application to nanoscale visualization below diffraction limit
Reported in 2023 study (Cellulose); compatible with SET-LRP/CuAAC workflow
Click chemistry CuAAC SPAAC Bioorthogonal conjugation

AF488 Azide in STORM Super-Resolution Microscopy: Demonstrated 20-30 nm Localization Resolution

AF488-labeled nanoparticles have been successfully applied in stochastic optical reconstruction microscopy (STORM), achieving localization resolution of 20-30 nm [1]. In this study, calcium phosphate nanoparticles covalently functionalized with AF488 via CuAAC or SPAAC click chemistry were used to track intracellular nanoparticle fate. Individual nanoparticles of approximately 60 nm diameter were resolved within endolysosomes of HeLa cells after cellular uptake. This application demonstrates that AF488's photophysical properties—specifically its ability to undergo controlled blinking or photoswitching under appropriate buffer conditions—enable super-resolution imaging beyond the optical diffraction limit.

Super-resolution microscopy STORM dSTORM Single-molecule localization

AF488 Azide: Evidence-Based Use Cases


pH-Stable Quantitative Flow Cytometry

When experiments demand continuous fluorescence monitoring over hours (e.g., protein trafficking, cytoskeletal dynamics, cell migration assays), AF488 azide's 3-5× photostability advantage over FITC [1] directly prevents signal loss due to photobleaching. FITC-conjugated probes would exhibit unacceptable signal attenuation within the first 5-10 minutes of continuous 488 nm excitation, necessitating higher laser power or gain settings that introduce phototoxicity. AF488 azide maintains quantifiable signal throughout multi-hour imaging sessions, enabling reliable kinetic measurements and endpoint quantification from the same dataset.

SPAAC Bioconjugation for Vaccine Development

For experiments tracking biomolecules through the endocytic pathway, phagosomes, lysosomes, or any acidic subcellular compartment (pH 4.5-6.0), AF488 azide's pH insensitivity across pH 4-10 is essential. FITC-labeled probes lose >50% of fluorescence intensity upon acidification below pH 6, generating false-negative signals or requiring pH correction algorithms that introduce quantification uncertainty. AF488 azide enables direct fluorescence quantification without pH-dependent correction factors, ensuring that observed signal changes reflect actual biomolecule concentration or localization rather than environmental pH fluctuations.

Super-Resolution STED Imaging of Nanomaterials

Researchers requiring sub-diffraction-limit imaging (e.g., synaptic protein organization, nuclear pore complex architecture, nanoparticle intracellular tracking) can employ AF488 azide in STORM workflows achieving 20-30 nm localization precision [2]. The AF488 fluorophore's photoswitching properties under thiol-containing imaging buffers enable single-molecule localization microscopy that resolves structures an order of magnitude smaller than confocal microscopy. This capability is documented in peer-reviewed literature for AF488-functionalized nanoparticles, establishing a validated protocol pathway not universally available for all green fluorophores.

Multiplexed Imaging with Minimal Spectral Overlap

For detecting rare cell populations, low-copy-number surface receptors, or weakly expressed intracellular antigens, AF488 azide's quantum yield of 0.92 (7.7× higher than FITC/Cy2) [3] maximizes signal per labeled molecule. In multiplexed panels where AF488 occupies the FITC channel (488 nm excitation, 530/30 nm emission), the superior brightness reduces spillover into adjacent detectors and lowers the concentration threshold for reliable detection. This brightness advantage is particularly critical when labeling efficiency is constrained by limited available reactive sites or when working with precious, low-yield biological samples.

Application
Selection Property
Validation Focus
pH-Stable Flow Cytometry
Photostability & pH insensitivity
Signal consistency across pH 4–10 and extended acquisition times
SPAAC Vaccine Bioconjugation
Copper-free click reactivity
Degree of labeling and reagent efficiency
STED Nanoscale Imaging
STED-compatible dye profile
Depletion-laser tolerance and super-resolution performance
Multiplexed Confocal Panels
Defined emission ~519 nm
Minimal crosstalk with AF568/AF647 channels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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